2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole
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Overview
Description
2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole is a heterocyclic compound that combines the structural features of pyrimidine and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The compound’s thiazole ring can interact with various proteins, altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the thiazole ring.
Benzothiazole: Contains the thiazole ring but lacks the pyrimidine moiety.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.
Properties
Molecular Formula |
C12H7Cl2N3S2 |
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Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2,5-dichloro-6-methylpyrimidin-4-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7Cl2N3S2/c1-6-9(13)10(17-11(14)15-6)19-12-16-7-4-2-3-5-8(7)18-12/h2-5H,1H3 |
InChI Key |
RXXQGAHCPJTESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)SC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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